molecular formula C14H14O4 B1522355 3-butanoyl-8-methoxy-2H-chromen-2-one CAS No. 100886-56-4

3-butanoyl-8-methoxy-2H-chromen-2-one

Cat. No.: B1522355
CAS No.: 100886-56-4
M. Wt: 246.26 g/mol
InChI Key: GDYZEIWGOOATJN-UHFFFAOYSA-N
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Description

3-Butanoyl-8-methoxy-2H-chromen-2-one, also known as 3-butyryl-8-methoxy-2H-chromen-2-one, is a chemical compound with the molecular formula C14H14O4 . It has a molecular weight of 246.26 g/mol .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available literature, compounds of the 2H-chromen-2-one class have been synthesized in reactions with aromatic aldehydes and malononitrile .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Catalytic Synthesis of Warfarin Analogs : A study on the synthesis and characterization of novel polystyrene-supported TBD catalysts demonstrated their use in the Michael addition for the synthesis of Warfarin and its analogs, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, showing high to quantitative conversion yields (Alonzi et al., 2014).

Computational Studies and Molecular Modeling

  • Molecular Docking and Analysis : A molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores was conducted to evaluate molecular interactions and properties, including those of 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one (Sert et al., 2018).

Antioxidant and Biological Activities

  • Evaluation of Biscoumarin Derivatives : Research into the synthesis and antioxidant potential of some biscoumarin derivatives indicated that specific analogues demonstrate superior antioxidant activity, comparable or superior to standard compounds like butylated hydroxytoluene (BHT), highlighting their potential for use in food and pharmaceuticals (Sahar et al., 2017).

Fluorescence and Sensing Applications

  • Environment-Sensitive Fluorophores : A study described the unusual fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents, suggesting its application in developing new fluorogenic sensors for biological and chemical analyses (Uchiyama et al., 2006).

Antimicrobial Activity

  • Antimicrobial Activity of Chromenone Derivatives : The synthesis and antimicrobial activity assessment of new 3-acetylchromen-2-one derivatives highlighted some compounds with moderate to considerable antibacterial and antifungal activities, emphasizing the role of electron-donating substituents in enhancing biological activity (Lakshminarayanan et al., 2010).

Properties

IUPAC Name

3-butanoyl-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-5-11(15)10-8-9-6-4-7-12(17-2)13(9)18-14(10)16/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYZEIWGOOATJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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